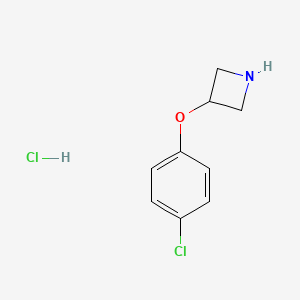

3-(4-Chlorophenoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-chlorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNYTCGPOAJEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722089 | |

| Record name | 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490021-97-1 | |

| Record name | 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Azetidine Core

A key step is the cyclization to form the azetidine ring. According to a patented method, the process involves reacting a primary arylmethylamine with a propane derivative bearing suitable leaving groups (e.g., chloro, bromo) under controlled conditions in the presence of water, a non-nucleophilic base, and an organic solvent at elevated temperature (85–150 °C, optimally 95–105 °C) to promote ring closure and minimize side reactions.

| Parameter | Details |

|---|---|

| Reactants | Primary arylmethylamine and 1,3-propane derivative (e.g., 1-bromo-3-chloropropane) |

| Solvent | Hot organic solvent (e.g., butanol-water mixture) |

| Base | Non-nucleophilic base (e.g., potassium carbonate) |

| Temperature | 85–150 °C (optimum 95–105 °C) |

| Water presence | Essential for cyclization |

| Reaction time | Several hours |

This step yields an N-protected azetidine intermediate, which is isolated before further processing.

Introduction of the 4-Chlorophenoxy Group

The 4-chlorophenoxy substituent is introduced typically via nucleophilic substitution of a halogenated precursor with 4-chlorophenol or its derivatives. One efficient method involves reacting 4-chlorophenol with a halogenated azetidine intermediate or related precursors under basic conditions (e.g., KOH) and elevated temperatures (70–120 °C), sometimes catalyzed by copper to enhance coupling efficiency.

- 4-Chlorophenol is dissolved in KOH solution and heated.

- Copper catalyst and halogenated precursor (e.g., 3,4-dichloronitrobenzene) are added.

- The mixture is stirred at 110–120 °C for 2.5 hours.

- After cooling, the product precipitates and is purified by filtration and chromatography.

This method affords high yields (up to 96%) of the diphenylether intermediate, which can be further transformed into the azetidine derivative.

Hydrogenolysis and Salt Formation

After obtaining the N-protected azetidine intermediate with the 4-chlorophenoxy group, the protecting group is removed by catalytic hydrogenation using palladium-based catalysts (e.g., palladium on carbon or palladium hydroxide on carbon) under hydrogen gas pressure (20–150 psi) and moderate temperatures (40–80 °C).

| Parameter | Details |

|---|---|

| Catalyst | Palladium on carbon or palladium hydroxide on carbon |

| Hydrogen pressure | 20–150 psi (optimal 40–80 psi) |

| Temperature | 40–80 °C |

| Solvent | Protic solvent (e.g., methanol) |

| Reaction time | 1–3 hours |

This step yields the azetidine salt in solution, which is then isolated.

Subsequently, the azetidine salt solution is treated with a hot, concentrated strong base solution (e.g., 40–80% aqueous potassium hydroxide or sodium hydroxide at 80–110 °C) under vigorous agitation to liberate the free base azetidine as vapor. The vapor is condensed to obtain the free base in liquid form.

Finally, the free base is converted to the hydrochloride salt by bubbling hydrogen chloride gas through a suspension of the free base in ethanol at 0 °C, followed by refluxing for 12 hours. The precipitated hydrochloride salt is filtered and washed to afford the pure 3-(4-chlorophenoxy)azetidine hydrochloride.

Alternative Synthetic Routes

Other synthetic routes reported include:

Reaction of hydrazone derivatives with 4-chlorophenoxyacetyl chloride in the presence of triethylamine at 60 °C for 3 hours to yield substituted azetidinone derivatives, which are structurally related and can be precursors to azetidine compounds.

Use of 4-chlorobenzyl chloride with 1-(4-methylbenzenesulfonyl)azetidine in the presence of bases such as sodium hydride or potassium carbonate in aprotic solvents like DMF or THF at elevated temperatures to facilitate nucleophilic substitution.

Summary Table of Preparation Steps

Research Findings and Yields

The cyclization step yields N-protected azetidine intermediates with minimal side products due to controlled water addition and temperature regulation.

Introduction of the 4-chlorophenoxy group via copper-catalyzed nucleophilic substitution achieves yields as high as 96% for diphenylether intermediates.

Hydrogenolysis deprotection proceeds efficiently under mild conditions with palladium catalysts, typically completing within 1–3 hours.

Final hydrochloride salt formation yields range from 62% to 89.5% depending on the substrate and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Pharmacological Applications

Voltage-Gated Sodium Channel Inhibition

One of the prominent applications of 3-(4-Chlorophenoxy)azetidine hydrochloride is its role as a sodium channel inhibitor, specifically targeting the Nav 1.7 channel. This channel is crucial in the transmission of pain signals in the nervous system. Compounds that inhibit Nav 1.7 have shown promise in treating chronic pain conditions such as neuropathic pain, post-herpetic neuralgia, and cancer-related pain . The inhibition of this channel can modulate neuronal excitability and reduce pain perception, making it a significant target for analgesic drug development.

Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds, including those containing the 4-chlorophenoxy group, exhibit antibacterial properties. A study synthesized several novel azetidinones bearing this moiety and evaluated their antibacterial activity against various pathogens. The results demonstrated significant antimicrobial efficacy, suggesting that these compounds could be developed into therapeutic agents for treating bacterial infections .

Antimalarial Properties

Another area of interest is the antimalarial activity associated with compounds like this compound. Studies have shown that modifications to the azetidine structure can enhance lipophilicity and biological activity against malaria parasites. The presence of the chlorophenoxy group at specific positions has been linked to improved potency against malaria strains, indicating potential for further development in antimalarial therapies .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent chlorination or substitution reactions to introduce the phenoxy group. Various methods have been reported for synthesizing similar compounds with modifications that enhance their biological activities.

Synthesis Example:

- Starting materials may include phenols and appropriate azetidine precursors.

- Reaction conditions often involve the use of bases or acids to facilitate ring closure and substitution reactions.

- Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Chronic Pain Management

A clinical investigation into sodium channel inhibitors highlighted the effectiveness of compounds similar to this compound in managing chronic pain syndromes. Patients treated with these sodium channel blockers reported significant reductions in pain scores compared to placebo groups, underscoring the therapeutic potential of this compound class in pain management .

Case Study 2: Antibacterial Efficacy

In a laboratory setting, a series of azetidinone derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. Among these, compounds containing the 4-chlorophenoxy substituent exhibited lower minimum inhibitory concentrations (MICs), indicating potent antibacterial effects .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 4-chlorophenoxy group contribute to its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are mediated through binding to active sites or allosteric sites on the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Azetidines with Varied Aromatic Groups

3-(4-Bromophenyl)azetidine Hydrochloride

- Comparison: Replaces the 4-chlorophenoxy group with a 4-bromophenyl group.

3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride

Azetidines with Different Substituent Linkages

3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride

- Molecular Formula: C₁₀H₁₃ClFNO (MW: 217.67 g/mol) .

- Comparison: A methylene spacer separates the azetidine ring from the 4-fluorophenoxy group. Fluorine’s high electronegativity improves metabolic stability, while the spacer adds conformational flexibility.

Positional Isomers of Chlorophenoxy Substituents

3-(3-Chlorophenoxy)azetidine Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO (MW: 220.10 g/mol) .

- Comparison : The chlorine atom is at the meta position instead of para. This positional isomerism can drastically alter electronic properties and molecular interactions, such as hydrogen bonding or π-stacking in biological systems.

Azetidines with Additional Functional Groups

2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide

- Structure: Contains dual 4-chlorophenoxy groups, an ethynyl linker, and an acetamide moiety .

- The ethynyl group adds rigidity, which may restrict conformational freedom.

Comparison with Heterocyclic Analogs

3-[(S)-1-(4-Chlorophenoxy)-2-methylpropyl]pyrrolidine Hydrochloride

Physicochemical and Pharmacological Properties

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 3-(4-Chlorophenoxy)azetidine HCl | C₉H₁₁Cl₂NO | 220.10 | Para-Cl, azetidine core, moderate solubility |

| 3-(4-Bromophenyl)azetidine HCl | C₉H₁₁BrClN | ~264.56 | Bromine substitution, increased steric bulk |

| 3-((4-Fluorophenoxy)methyl)azetidine HCl | C₁₀H₁₃ClFNO | 217.67 | Fluorine, methylene spacer, improved stability |

| 3-(3-Chlorophenoxy)azetidine HCl | C₉H₁₁Cl₂NO | 220.10 | Meta-Cl isomer, altered electronic effects |

Biological Activity

3-(4-Chlorophenoxy)azetidine hydrochloride is a compound that has garnered attention in various biological research fields due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 490021-97-1

- Molecular Formula : C9H11Cl2NO

The compound features a chlorophenoxy group attached to an azetidine ring, which is significant for its biological interactions.

Mode of Action

The biological activity of this compound is primarily linked to its ability to interact with various cellular targets. Similar compounds have been shown to inhibit mitochondrial electron transport, leading to disrupted energy production and subsequent cell death.

Biochemical Pathways

Research indicates that compounds with similar structures may affect various biochemical pathways, including:

- Inhibition of Enzymes : Compounds like this can inhibit key enzymes involved in metabolic processes, such as collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis.

- Cell Signaling : They may modulate cell signaling pathways that influence gene expression and cellular metabolism .

Anticancer Activity

Studies have demonstrated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, this compound has been evaluated against several cancer cell lines with promising results. The compound has shown IC50 values indicating effective cytotoxicity against various types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These results suggest that the compound could be a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been assessed for its antibacterial properties. In vitro studies have indicated that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness up to certain thresholds:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | ≤200 |

| E. coli | ≤200 |

| P. aeruginosa | ≤200 |

While the MIC values are relatively high, indicating moderate activity, the potential for structural modification may enhance its efficacy .

Case Studies and Research Findings

A series of studies have focused on synthesizing derivatives of azetidine compounds, including this compound, revealing their diverse biological activities:

- Antitumor Studies : Research has shown that modifications in the azetidine structure can lead to improved antitumor activity. For example, derivatives with different substituents on the phenoxy group exhibited varying degrees of potency against leukemia cell lines.

- Molecular Docking Studies : Computational analyses have provided insights into how these compounds interact at a molecular level with target proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenoxy)azetidine hydrochloride, and how can purity be validated?

- Methodology :

- Route 1 : Use a multi-step synthesis involving (i) condensation of 4-chlorophenol with azetidine precursors under alkaline conditions, followed by (ii) hydrochlorination with HCl gas in anhydrous ethanol .

- Route 2 : Adapt methods from structurally similar azetidine derivatives, such as chlorination of intermediates using phosphorus pentachloride (PCl₅) in dichloromethane .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) .

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and structural integrity via ¹H/¹³C NMR (DMSO-d₆, δ 3.5–4.0 ppm for azetidine protons) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Guidelines :

- Handling : Use PPE (gloves, goggles) in fume hoods due to potential respiratory and skin irritation risks. Avoid exposure to moisture to prevent hydrolysis .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent degradation. Monitor for discoloration or precipitate formation as signs of instability .

- Waste Disposal : Neutralize with sodium bicarbonate before incineration by licensed hazardous waste facilities .

Advanced Research Questions

Q. How can the neuroprotective activity of this compound be evaluated in vitro?

- Experimental Design :

- Cell Models : Use SH-SY5Y neuroblastoma cells or primary cortical neurons exposed to neurotoxic agents (e.g., MPP+ or rotenone) to mimic Parkinson’s disease .

- Assays :

- Cell Viability : MTT assay post 24-hour treatment with the compound (1–100 μM).

- Signaling Pathways : Western blotting for ERK/GSK3β phosphorylation (key markers of neuroprotection) .

- Controls : Include positive controls (e.g., KHG26792, a known neuroprotective azetidine derivative) and vehicle-only groups .

Q. What computational strategies can predict the binding affinity of 3-(4-chlorophenoxy)azetidine derivatives to CNS targets?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like dopamine receptors or monoamine transporters. Input the compound’s SMILES string (e.g., derived from PubChem data) .

- QSAR Modeling : Train models on azetidine analogs (e.g., substituent effects of chlorine vs. trifluoromethyl groups) to predict bioavailability and blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported biological activities of azetidine-based compounds?

- Approach :

- Variable Control : Standardize assay conditions (e.g., cell line, incubation time) and validate compound purity across studies .

- Stereochemistry Analysis : Compare enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to isolate active forms, as seen in studies of (S)-3-[(S)-1-(4-chlorophenoxy)-2-methylpropyl]pyrrolidine .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, Enamine building blocks) to identify trends in substituent effects .

Methodological Notes

- Stereochemical Considerations : The compound’s bioactivity may depend on its stereochemistry. Use X-ray crystallography (as in patent literature ) or chiral resolution techniques to confirm configuration.

- Biological Replication : Repeat experiments ≥3 times with independent batches to account for synthesis variability .

- Data Reporting : Include detailed spectral data (NMR, HRMS) and chromatograms in publications to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.